(+)-Chrysanthenone

Description

Structure

3D Structure

Properties

CAS No. |

473-06-3 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

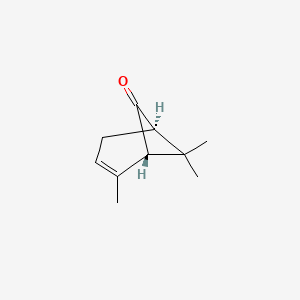

(1S,5R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |

InChI |

InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

IECBDTGWSQNQID-JGVFFNPUSA-N |

Isomeric SMILES |

CC1=CC[C@H]2C(=O)[C@@H]1C2(C)C |

Canonical SMILES |

CC1=CCC2C(=O)C1C2(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Chrysanthenone typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of a suitable cyclohexanone derivative using a strong acid catalyst. The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the extraction of essential oils from plants known to contain this compound. The extracted oils are then subjected to fractional distillation to isolate this compound in its pure form. This method leverages the natural abundance of the compound in certain plant species, making it a cost-effective approach for large-scale production.

Chemical Reactions Analysis

Addition Reactions with Grignard Reagents

Chrysanthenone reacts with various Grignard reagents to form different adducts. These reactions are crucial for understanding the reactivity of chrysanthenone and its derivatives.

-

Vinyl Grignard Reagents : The addition of vinyl magnesium bromide to chrysanthenone yields the vinyl adduct 10V . This adduct can undergo a formal -sigmatropic rearrangement to form the rearranged [3.1.1]bicycle 12V . The extent of rearrangement depends on reaction conditions such as time and temperature .

-

Propynyl Grignard Reagents : Treating chrysanthenone with propynyl magnesium bromide gives the propynyl adduct 10P as the sole product, without any observable rearrangement. This is significant because it highlights the difference in reactivity between alkynyl and alkenyl adducts .

-

Allenyl Grignard Reagents : The reaction with allenyl Grignard reagents leads to the formation of allenyl chrysanthenol derivatives, which can undergo an oxy-Cope rearrangement to form [3.3.1]bicyclic products .

Rearrangement Reactions

Rearrangement reactions are a key aspect of chrysanthenone chemistry. These reactions often involve sigmatropic shifts or C-C bond cleavage processes.

-

Formal -Sigmatropic Rearrangement : This rearrangement is observed in alkenyl adducts, such as 10V , which can convert to 12V under prolonged reaction times or higher temperatures. The rearrangement involves homolytic C-C bond breaking and is influenced by the stability of the resulting diradical intermediates .

-

Oxy-Cope Rearrangement : Allenyl chrysanthenol derivatives can undergo an oxy-Cope rearrangement, leading to the formation of [3.3.1]bicyclic compounds. This process is favored due to the higher stability of the transition state and better orbital overlap in the allenyl system .

Computational Insights

Computational studies have been employed to understand the reactivity of chrysanthenone derivatives. These studies focus on the energy barriers and enthalpy differences associated with various rearrangements.

-

Barrier Heights : The barrier for the anionic oxy-Cope rearrangement in allenyl chrysanthenol derivatives is calculated to be around 19.2 kcal/mol, which is comparable to the barrier for homolytic C-C bond cleavage .

-

Enthalpy Differences (ΔH) : The ΔH values for different adducts vary significantly, influencing their propensity to undergo rearrangements. For example, vinyl adducts have lower ΔH values, making them more prone to rearrangement .

Table 1: Reaction Conditions and Products for Chrysanthenone with Various Grignard Reagents

| Entry | Grignard Reagent | Reaction Conditions | Major Product(s) |

|---|---|---|---|

| 1 | Vinyl | Room Temperature | 10V , 12V |

| 2 | 1-Propenyl (E/Z) | Room Temperature | 10Pr , 12Pr |

| 3 | 2-Butenyl | Elevated Temperature | 12 |

| 4 | Propynyl | Various Conditions | 10P |

| 5 | Allenyl | Specific Conditions | 10A , 13A |

Table 2: Enthalpy Differences (ΔH) for Various Chrysanthenol Derivatives

| Derivative | ΔH (kcal/mol) |

|---|---|

| Vinyl (10V ) | 13.7 |

| Allenyl (10A ) | 17.2 |

| Propynyl (10P ) | 19.1 |

| p-Methoxyphenyl (10Ph ) | 20.5 |

| Methyl (10M ) | 25.6 |

Scientific Research Applications

Medicinal Applications

1.1 Cardiovascular Health

One of the most significant applications of (+)-chrysanthenone is in the treatment of coronary heart disease. A patent outlines its use in formulating medications that improve symptoms associated with myocardial ischemia and other coronary conditions. The administration of chrysanthenone has been shown to effectively enhance myocardial blood flow and reduce ischemic areas in experimental models. For instance, studies indicated that doses ranging from 5.0 mg/kg to 10.0 mg/kg significantly reduced ST segment elevation in acute myocardial infarction models, suggesting its potential as a therapeutic agent for heart diseases .

Table 1: Effects of Chrysanthenone on Myocardial Ischemia

| Dose (mg/kg) | Time Post-Administration (min) | Effect on ST Segment |

|---|---|---|

| 5.0 | 90-180 | Significant reduction (P < 0.05) |

| 10.0 | 60-240 | Significant reduction (P < 0.01) |

1.2 Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. It has demonstrated effectiveness against both gram-positive and gram-negative bacteria, inhibiting biofilm formation, which is crucial for preventing chronic infections . This property makes it a candidate for developing new antimicrobial agents.

Synthetic Applications

2.1 Synthesis of Natural Products

This compound serves as a valuable intermediate in the synthesis of complex natural products. For example, it has been utilized in the formal synthesis of xishacorene B, where its unique reactivity allows for selective transformations that lead to the desired product . The ability to functionalize chrysanthenone derivatives expands its utility in synthetic organic chemistry.

Table 2: Synthetic Pathways Involving Chrysanthenone

| Reaction Type | Product Derived | Reference |

|---|---|---|

| Anionic oxy-Cope rearrangement | Xishacorene B | |

| Alkynylation | Chrysanthenol Derivative |

Agricultural Applications

3.1 Pest Control

The essential oils containing this compound exhibit insecticidal properties, making them useful in agricultural pest control strategies. Research indicates that formulations based on chrysanthenone can effectively repel or kill various agricultural pests without the environmental impact associated with synthetic pesticides .

Mechanism of Action

The mechanism of action of (+)-Chrysanthenone involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular processes related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Chemical and Functional Comparison

(+)-Chrysanthenone shares structural and biosynthetic similarities with other monoterpenes and ketones, such as camphor, α/β-thujone, 1,8-cineole, and santolina alcohol. Below is a detailed comparison:

Table 1: Key Compounds in Essential Oils Containing this compound

Key Observations :

Structural Analogues: this compound and camphor both possess a bicyclic ketone structure but differ in ring saturation and functional group positioning. α/β-Thujone isomers are monoterpene ketones but lack the bicyclic framework of this compound .

Concentration Variability: this compound concentrations fluctuate widely (e.g., 0.5–47.71%) due to environmental factors (e.g., flowering stage in A. herba-alba ) and extraction methods (hydrodistillation artifacts ). Camphor and 1,8-cineole are more consistently abundant in Achillea species, often exceeding 20% .

Biological Activities: Antioxidant Activity: this compound exhibits synergistic effects with thymol and p-cymene but shows lower standalone antioxidant activity compared to camphor or 1,8-cineole . Antimicrobial Properties: Santolina alcohol and α/β-thujone dominate in antimicrobial efficacy, while this compound plays a secondary role .

Analytical and Methodological Considerations

Discrepancies in reported compositions arise from:

- Extraction Techniques: Hydrodistillation may artifactually generate this compound from pinene derivatives .

- Geographical Variation : A. wilhelmsii accessions from Iran showed unique constituents (e.g., neoiso-dihydrocarveol acetate) absent in cultivated samples .

- Chromatographic Methods : GC-MS retention indices and column types (e.g., HP-5) influence compound identification accuracy .

Q & A

Q. What are the established synthetic routes for (+)-Chrysanthenone, and how can researchers optimize yield and purity?

this compound is primarily synthesized via the photochemical rearrangement of verbenone under UV light. Key steps include:

- Photochemical Setup : Use quartz reactors to ensure UV penetration and control light intensity (250–400 nm) .

- Purification : Employ fractional distillation or preparative GC to isolate this compound from byproducts like verbenol.

- Yield Optimization : Vary reaction time (6–24 hrs) and solvent polarity (e.g., hexane vs. acetone) to maximize output.

Table 1 : Comparison of Synthetic Conditions

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| UV Wavelength | 250–400 nm | Higher intensity accelerates rearrangement |

| Solvent Polarity | Non-polar (hexane) | Reduces side reactions |

| Reaction Time | 12–18 hrs | Balances conversion vs. degradation |

Validate purity using chiral HPLC or optical rotation measurements .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and enantiomeric purity?

- GC-MS : Ideal for volatile compound analysis; use chiral columns (e.g., β-cyclodextrin) to resolve enantiomers.

- NMR Spectroscopy : -NMR distinguishes this compound from carvone via carbonyl carbon shifts (δ 210–215 ppm vs. 200–205 ppm) .

- Polarimetry : Measure specific rotation ([α]) to confirm enantiomeric excess (expected range: +30° to +50°) .

Methodological Tip : Cross-validate results with two independent techniques (e.g., GC-MS and NMR) to address instrumental limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from:

- Variability in Enantiomeric Purity : Impure samples can exhibit mixed bioactivity. Use chiral separation techniques to ensure >98% enantiomeric excess.

- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines alter activity. Standardize protocols using guidelines from (e.g., ISO 10993 for cytotoxicity).

- Data Normalization : Normalize bioactivity data to internal controls (e.g., verbenone) to account for batch-to-batch variability .

Framework for Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments targeting specific variables .

Q. What computational strategies predict this compound’s reactivity in solvent systems, and how can these models be validated experimentally?

- DFT Calculations : Use Gaussian or ORCA software to model photochemical pathways and solvent interactions. Key parameters include Gibbs free energy (ΔG) of intermediates .

- MD Simulations : Analyze solvent-solute interactions (e.g., in hexane vs. methanol) using GROMACS.

- Validation : Compare predicted reaction rates with experimental HPLC kinetics data. Discrepancies >10% warrant re-evaluation of force fields or solvent models .

Table 2 : Computational vs. Experimental Reactivity Data

| Solvent | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

|---|---|---|

| Hexane | -12.3 | -11.9 ± 0.5 |

| Methanol | -9.8 | -8.5 ± 0.7 |

Q. How should researchers design experiments to investigate this compound’s photostability under varying environmental conditions?

- Experimental Design :

Variables : UV intensity (250–400 nm), temperature (20–40°C), and humidity (10–90% RH).

Controls : Include verbenone and carvone to benchmark degradation rates.

Analysis : Monitor degradation via GC-MS at 0, 6, 12, and 24 hrs .

- Data Interpretation : Use Arrhenius plots to model temperature-dependent degradation. Address outliers by repeating trials (n ≥ 3) .

Ethical Note : Adhere to safety protocols for UV exposure and chemical handling per guidelines.

Methodological Best Practices

- Reproducibility : Document experimental parameters (e.g., light source specifications, solvent batches) in supplemental materials per .

- Citation Standards : Cite primary literature for synthetic protocols and spectroscopic data, avoiding unreliable sources like .

- Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to dissect conflicting bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.